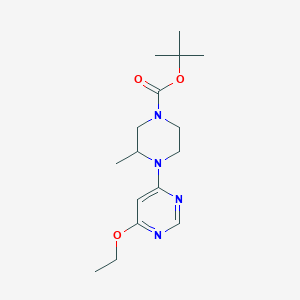
N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The importance of this compound lies in its possession of an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The title compound, this compound, was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Molecular Structure Analysis
The molecular structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis
The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones . The Lewis-base-contained directing groups promote formation of cyclometallated complexes via chelation-assistance thus setting the stage for C–H bond functionalization .Physical And Chemical Properties Analysis
The compound has a linear formula of C12H17NO2 . Its molecular weight is 207.275 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Bioreductive Drug Research
N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide shows promise in bioreductive drug research, particularly in targeting hypoxic cells. It undergoes enzymatic reduction in hypoxic conditions, making it selectively toxic to these cells. This characteristic is explored in the development of novel hypoxia-selective cytotoxins for cancer therapy, where the compound's reduction chemistry is pivotal in generating toxic products in hypoxic tumor cells (Palmer et al., 1995).
Synthesis and Structural Analysis
The compound has been synthesized and characterized using various spectroscopic methods, confirming its structure and highlighting its potential as an N,O-bidentate directing group. This feature is useful for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Exploration in Polymer and Materials Science
The compound's derivatives, such as those with o-nitrobenzyl groups, are extensively used in polymer and materials science. They allow for the modification of polymer properties through irradiation, enabling applications in photodegradable hydrogels, copolymers, and thin-film patterning (Zhao et al., 2012).
Pharmaceutical Development
Its derivatives have been investigated in pharmaceutical development, such as in the synthesis of antiarrhythmic agents. These studies focus on understanding the structure-activity relationship and identifying potential lead drugs for further pharmacological and toxicological studies (Likhosherstov et al., 2014).
Investigations in Vibrational Spectroscopy
The nature of intra- and intermolecular hydrogen bonding in derivatives of this compound has been examined using vibrational spectroscopy techniques. This research provides insights into the molecular interactions and structure-function relationships of the compound (Brela et al., 2012).
Wirkmechanismus
Target of Action
The primary target of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, and its inhibition can lead to various downstream effects.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to it . .
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK can potentially affect multiple signaling pathways in immune cells
Result of Action
Given its target, it is likely that the compound could have effects on immune cell signaling, potentially influencing immune responses .
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULOSRLXJMGQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)

![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)
![3,5-dimethyl-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2863682.png)
![6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2863687.png)
![ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)
![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)
![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)


